molecular formula C27H44O5 B1245797 25-Deoxyecdysone

25-Deoxyecdysone

Cat. No.: B1245797
M. Wt: 448.6 g/mol
InChI Key: HHQGPNBMKUXKRM-JUJQDXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-deoxyecdysone is a 3beta-hydroxy steroid that is ecdysone in which the hydroxy group at position 25 is replaced by a hydrogen. It is a 3beta-hydroxy steroid, a 2beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 22-hydroxy steroid, a 6-oxo steroid and an enone. It derives from an ecdysone. It derives from a hydride of a 5beta-cholestane.

Scientific Research Applications

Complex Formation and Anti-inflammatory Activity

Research on 25-Deoxyecdysone has explored its potential in forming supramolecular inclusion complexes with cyclodextrins. A study by Kozhanova et al. (2020) isolated 2-Deoxyecdysone from Silene wolgensis and investigated its complex formation with α-, β-, and γ-cyclodextrins using NMR spectroscopy. These complexes showed promising anti-inflammatory activities, suggesting potential therapeutic applications in treating inflammation-related conditions (Kozhanova et al., 2020).

Ecdysteroid Conjugates in Medicinal Plants

A significant finding in the field of phytochemistry is the isolation of new ecdysteroid conjugates, including those of this compound, from the Polynesian medicinal fern Microsorum membranifolium. Ho et al. (2008) identified a new class of ecdysteroid conjugates, glucosyl-ferulates, which include derivatives of this compound. These conjugates exhibit unique chromatographic behaviors, opening new avenues for research into plant-based ecdysteroids and their potential health benefits (Ho et al., 2008).

Metabolic Pathways in Crustaceans

The study of this compound extends into the realm of marine biology, particularly in understanding the molting processes of crustaceans. Mykles (2011) discussed the biosynthesis and metabolism of ecdysteroids, including this compound, in decapod crustaceans. The research sheds light on the crucial roles these compounds play in the molting cycle of crustaceans, contributing to our understanding of marine life physiology and potentially informing aquaculture practices (Mykles, 2011).

Sensitivity to Ecdysteroids

Research into the sensitivity and detection of ecdysteroids, including this compound, has been advanced through the development of highly sensitive antisera. Delbecque et al. (2013) produced new antisera capable of quantifying ecdysteroids, demonstrating high specificity towards this compound among others. This development is pivotal for studies on molting control in arthropods and could have broader implications in entomology and pest management (Delbecque et al., 2013).

Properties

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O5/c1-15(2)6-7-21(28)16(3)17-9-11-27(32)19-12-22(29)20-13-23(30)24(31)14-25(20,4)18(19)8-10-26(17,27)5/h12,15-18,20-21,23-24,28,30-32H,6-11,13-14H2,1-5H3/t16-,17+,18-,20-,21+,23+,24-,25+,26+,27+/m0/s1

InChI Key

HHQGPNBMKUXKRM-JUJQDXCZSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)C)O

SMILES

CC(C)CCC(C(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Canonical SMILES

CC(C)CCC(C(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Synonyms

25-deoxyecdysone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25-Deoxyecdysone
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25-Deoxyecdysone
Reactant of Route 3
25-Deoxyecdysone
Reactant of Route 4
25-Deoxyecdysone
Reactant of Route 5
25-Deoxyecdysone
Reactant of Route 6
25-Deoxyecdysone

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